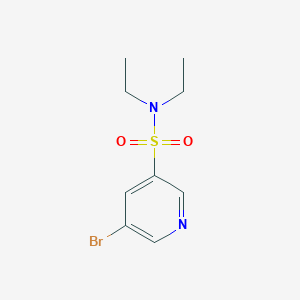

5-Bromo-N,N-diethylpyridine-3-sulfonamide

Description

Significance of Pyridine (B92270) Nucleus as a Privileged Heteroaromatic Scaffold in Drug Discovery

The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a cornerstone of medicinal chemistry. ekb.eg Its prevalence in both natural products and synthetic drugs underscores its status as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and provides a site for protonation, which can be crucial for drug-receptor interactions and for improving the aqueous solubility of a compound.

Furthermore, the pyridine nucleus is isosteric to benzene, meaning it has a similar size and shape, allowing it to mimic phenyl groups in drug candidates while introducing unique electronic properties. This structural feature is present in a wide array of approved drugs, demonstrating its versatility across different therapeutic areas, including antiviral, antibacterial, and anticancer agents. The ability to easily modify the pyridine ring at various positions allows for the optimization of a compound's activity, selectivity, and pharmacokinetic profile.

Role of the Sulfonamide Functional Group in Pharmaceutical Agents

The sulfonamide functional group, -S(=O)₂NR₂, has a long and storied history in medicine, beginning with the discovery of sulfa drugs, the first broadly effective systemic antibacterials. nih.gov This functional group is a key component in a multitude of pharmaceutical agents due to its ability to act as a bioisostere for other functional groups, such as carboxylic acids, and its capacity to form strong hydrogen bonds, which are critical for binding to enzyme active sites.

The therapeutic applications of sulfonamides are extensive and diverse. Beyond their well-known antibacterial properties, which stem from the inhibition of dihydropteroate (B1496061) synthase in bacteria, sulfonamides are integral to diuretics, anticonvulsants, anti-inflammatory drugs, and agents used to treat diabetes and obesity. nih.gov Their chemical stability and the rigid geometry they impart to a molecule make them a reliable and versatile component in drug design.

Overview of 5-Bromo-N,N-diethylpyridine-3-sulfonamide as a Compound of Academic Interest within the Pyridine Sulfonamide Class

Within the broader class of pyridine sulfonamides, this compound emerges as a compound of academic interest primarily due to its specific structural features, which are emblematic of this chemical family. While extensive, dedicated research on this particular molecule is not widely published, its constituent parts suggest potential avenues for investigation in medicinal chemistry.

The compound's structure features a pyridine ring substituted at the 3-position with an N,N-diethylsulfonamide group and at the 5-position with a bromine atom. The placement of the sulfonamide group at the 3-position is a common strategy in the design of pyridine-based inhibitors for various enzymes. The N,N-diethyl substitution on the sulfonamide nitrogen can influence the compound's lipophilicity and its interaction with biological targets. The bromine atom at the 5-position can serve as a handle for further chemical modification through cross-coupling reactions, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. nih.gov

Given the known biological activities of similar pyridine sulfonamide derivatives, it is plausible that this compound could serve as a scaffold or intermediate in the development of novel therapeutic agents. For instance, various substituted pyridine sulfonamides have been explored as inhibitors of kinases, carbonic anhydrases, and other enzymes implicated in a range of diseases. nih.gov The specific combination of the bromo and diethylsulfonamide substituents on the pyridine core makes this compound a valuable tool for researchers exploring the chemical space of this important class of molecules.

Below are the key chemical properties of this compound:

| Property | Value |

| CAS Number | 62009-37-4 |

| Molecular Formula | C₉H₁₃BrN₂O₂S |

| Molecular Weight | 293.18 g/mol |

| Boiling Point | 376.5°C at 760 mmHg |

| Density | 1.485 g/cm³ |

| Flash Point | 181.5°C |

This data is compiled from chemical supplier databases. enovationchem.comcato-chem.comfluorochem.co.ukchemigran.com

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N,N-diethylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2S/c1-3-12(4-2)15(13,14)9-5-8(10)6-11-7-9/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCLRSISAMTJLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600631 | |

| Record name | 5-Bromo-N,N-diethylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62009-37-4 | |

| Record name | 5-Bromo-N,N-diethylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo N,n Diethylpyridine 3 Sulfonamide and Analogs

General Synthetic Strategies for Pyridine-Based Sulfonamides

The formation of the sulfonamide moiety attached to a pyridine (B92270) core is a critical step, and several reliable methods have been developed to achieve this. These strategies often involve the reaction of a pyridine-containing amine with a sulfonyl chloride, the coupling of a sulfonamide with a pyridine halide, or the construction of the pyridine ring itself with a pre-existing sulfonamide group.

Sulfonylation of Amines with Sulfonyl Chlorides

A prevalent and classical method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. eurjchem.comcbijournal.com This approach is widely applicable to the synthesis of pyridine-based sulfonamides. In this context, an appropriately substituted aminopyridine can be reacted with a desired sulfonyl chloride to furnish the target sulfonamide.

The general reaction is as follows:

Py-NHR + R'SO₂Cl → Py-N(R)SO₂R'

where 'Py' represents the pyridine ring system. The reaction is typically carried out in a suitable solvent, such as dichloromethane, with a base like pyridine to neutralize the hydrochloric acid generated during the reaction. eurjchem.com The versatility of this method lies in the commercial availability of a wide array of sulfonyl chlorides and the ability to synthesize diverse aminopyridines.

A study by Youn et al. reported the synthesis of sulfonamides by reacting aryl primary amines with aryl sulfonyl chlorides, achieving high yields. cbijournal.com While this study focused on indole (B1671886) synthesis, the fundamental sulfonylation reaction is directly applicable to pyridine amines. For instance, reacting 3-amino-5-bromopyridine (B85033) with ethanesulfonyl chloride in the presence of a base would be a direct route to an analog of the target compound.

| Reactant 1 | Reactant 2 | Base | Product | Reference |

| Amino pyridine | Sulfonyl chloride | Pyridine | Pyridine-based sulfonamide | eurjchem.com |

| Aniline | Benzene sulfonyl chloride | Pyridine | N-Phenylbenzenesulfonamide | cbijournal.com |

| p-Toluidine | Tosyl chloride | Pyridine | N-(p-tolyl)-4-methylbenzenesulfonamide | cbijournal.com |

Copper-Catalyzed N-Arylation of Sulfonamides with Aryl Bromides

This strategy has been shown to be effective for a broad range of substrates, including heteroaryl bromides. lookchem.com For the synthesis of 5-Bromo-N,N-diethylpyridine-3-sulfonamide, this would involve the coupling of N,N-diethylsulfonamide with a di-brominated pyridine, although selectivity could be a challenge. More practically, a pre-formed pyridine sulfonamide could be arylated with a bromo-substituted aryl group. Recent advancements have demonstrated that these reactions can be performed under mild conditions, even at room temperature in some cases, using acetonitrile (B52724) as a solvent. lookchem.com

| Sulfonamide | Aryl Bromide | Catalyst | Conditions | Product | Reference |

| Primary/Secondary Sulfonamide | Aryl Bromide | Copper | Mild (25–80 °C) | N-Aryl sulfonamide | lookchem.com |

| Methane (B114726) sulfonamide | Aryl Iodide | CuI | Ligand-free | N-Aryl methane sulfonamide | nie.edu.sg |

Multicomponent Reactions for Pyridine Ring Formation with Sulfonamide Moieties

Multicomponent reactions (MCRs) offer an efficient approach to constructing complex molecules like pyridine-based sulfonamides in a single step from multiple starting materials. rsc.orgacsgcipr.org This strategy is highly convergent and atom-economical. For the synthesis of pyridine sulfonamides, an MCR could involve the condensation of an aldehyde, an active methylene (B1212753) compound, a sulfonamide-containing reactant, and an ammonia (B1221849) source.

One such example involves the reaction of an aryl aldehyde, malononitrile, an N-(4-acetylphenyl)-4-methylbenzenesulfonamide, and ammonium (B1175870) acetate (B1210297) to yield highly functionalized pyridines containing a sulfonamide moiety. rsc.org This approach allows for the rapid generation of a library of diverse pyridine sulfonamides by varying the starting components. The Hantzsch pyridine synthesis and its variations are classic examples of MCRs that can be adapted to include sulfonamide functionalities. acsgcipr.orgtaylorfrancis.com

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product | Reference |

| Aryl aldehyde | Malononitrile | N-(4-acetylphenyl)-4-methylbenzenesulfonamide | Ammonium acetate | Pyridine with sulfonamide moiety | rsc.org |

Approaches for Introducing Bromine into Pyridine Sulfonamide Systems

The introduction of a bromine atom onto the pyridine ring is a key step in the synthesis of this compound. This can be achieved either by starting with a pre-brominated pyridine derivative or by brominating a pyridine sulfonamide intermediate.

Electrophilic Bromination of Pyridine Derivatives

Pyridine is an electron-deficient heterocycle, making electrophilic aromatic substitution reactions, such as bromination, challenging. The reaction typically requires harsh conditions, such as high temperatures and the use of oleum (B3057394) (fuming sulfuric acid), to proceed. researchgate.net The substitution generally occurs at the 3-position.

For instance, heating pyridine with bromine in fuming sulfuric acid at 130°C yields 3-bromopyridine. researchgate.net This method could potentially be applied to a pre-formed pyridine-3-sulfonamide (B1584339), although the sulfonamide group's directing effects and stability under these harsh conditions would need to be considered. More modern brominating agents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of oleum can also be used, sometimes offering better selectivity and milder conditions. google.com

| Pyridine Derivative | Brominating Agent | Conditions | Product | Reference |

| Pyridine | Bromine | Fuming sulfuric acid, 130°C | 3-Bromopyridine | researchgate.net |

| Pyridine derivative | DBDMH | Oleum | Brominated pyridine | google.com |

Halogen-Magnesium Exchange Reactions for Bromopyridine Synthesis

A more contemporary and often milder method for functionalizing bromopyridines is through a halogen-magnesium exchange reaction. researchgate.netharvard.edu This involves treating a bromopyridine with a Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl), to form a pyridylmagnesium reagent. This organometallic intermediate can then be reacted with an electrophile to introduce a desired functional group.

This method is particularly useful for preparing functionalized pyridines that are not easily accessible through other means. The exchange reaction can be performed at room temperature in THF. researchgate.net For the synthesis of this compound, one could envision a scenario where a dibromopyridine undergoes a selective halogen-magnesium exchange, followed by quenching with a sulfur dioxide equivalent and subsequent reaction with diethylamine (B46881) to form the sulfonamide. The use of iPrMgCl·LiCl can facilitate these exchanges under even milder conditions and with greater functional group tolerance. clockss.orgresearchgate.net

| Bromopyridine | Reagent | Intermediate | Application | Reference |

| 3-Bromopyridine | iPrMgCl | 3-Pyridylmagnesium chloride | Synthesis of functionalized pyridines | researchgate.net |

| (Hetero)aryl bromide | iPrMgCl·LiCl | (Hetero)aryl-Grignard reagent | Preparation of polyfunctional organometallics | clockss.org |

Suzuki Cross-Coupling Reactions Involving Bromopyridine Intermediates

The Suzuki cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. In the context of this compound, the bromine atom at the 5-position of the pyridine ring serves as a synthetic handle for introducing a wide range of aryl and heteroaryl substituents. This palladium-catalyzed reaction typically involves the coupling of the bromopyridine substrate with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

The general applicability of the Suzuki coupling allows for the synthesis of a diverse library of analogs from a common bromopyridine intermediate. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and purity. For instance, the Suzuki-Miyaura cross-coupling of 5-bromothiophene-2-sulfonamide (B1270684) with various aryl boronic acids has been successfully demonstrated, providing a model system for the analogous reactions with this compound. researchgate.net

A typical reaction protocol would involve the this compound, an arylboronic acid, a palladium catalyst such as Pd(PPh₃)₄, and a base like sodium carbonate in a suitable solvent system, for example, a mixture of DME and water. doaj.org The reaction mixture is then heated to drive the catalytic cycle to completion.

Below is a table illustrating the potential scope of the Suzuki cross-coupling reaction for the synthesis of 5-aryl-N,N-diethylpyridine-3-sulfonamide analogs, based on established methodologies for similar heterocyclic systems.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 5-Phenyl-N,N-diethylpyridine-3-sulfonamide |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | N,N-Diethyl-5-(p-tolyl)pyridine-3-sulfonamide |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | N,N-Diethyl-5-(4-methoxyphenyl)pyridine-3-sulfonamide |

| 4 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 5-(3-Chlorophenyl)-N,N-diethylpyridine-3-sulfonamide |

| 5 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | N,N-Diethyl-5-(thiophen-2-yl)pyridine-3-sulfonamide |

This table is illustrative and based on analogous Suzuki coupling reactions.

Incorporation of N,N-Diethyl Substituents in Sulfonamide Synthesis

The formation of the sulfonamide bond is a critical step in the synthesis of this compound. This is typically achieved by reacting the corresponding sulfonyl chloride, 5-bromopyridine-3-sulfonyl chloride, with diethylamine. The reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride, where the nitrogen atom of diethylamine acts as the nucleophile, displacing the chloride ion.

The synthesis of the precursor, 5-bromopyridine-3-sulfonyl chloride, can be accomplished from 5-bromopyridine-3-sulfonic acid. The conversion of the sulfonic acid to the sulfonyl chloride is a standard transformation in organic chemistry, often carried out using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

The subsequent reaction with diethylamine is generally straightforward and can be carried out in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. Pyridine itself can sometimes be used as both the solvent and the base.

General Reaction Scheme:

Formation of Sulfonyl Chloride: 5-Bromopyridine-3-sulfonic acid + PCl₅/SOCl₂ → 5-Bromopyridine-3-sulfonyl chloride

Formation of Sulfonamide: 5-Bromopyridine-3-sulfonyl chloride + HN(CH₂CH₃)₂ → this compound + HCl

Advanced Synthetic Techniques for Enhanced Efficiency and Yield

Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, from hours to minutes, and can also result in higher yields and purer products compared to conventional heating methods. organic-chemistry.orgnih.gov

A notable microwave-assisted method for the synthesis of sulfonamides proceeds directly from sulfonic acids, thereby avoiding the isolation of the often-unstable sulfonyl chloride intermediates. organic-chemistry.orgresearchgate.net This one-pot, two-step procedure involves the in-situ formation of the sulfonyl chloride followed by its reaction with the desired amine under microwave irradiation.

The process can be summarized in the following steps:

Activation of the Sulfonic Acid: The sulfonic acid is reacted with an activating agent, such as 2,4,6-trichloro- organic-chemistry.orgresearchgate.netnih.gov-triazine (TCT), in the presence of a base like triethylamine. This step is performed under microwave irradiation.

Amination: The resulting intermediate is then treated with the amine (in this case, diethylamine) and a base like sodium hydroxide, again under microwave irradiation, to yield the final sulfonamide.

This method has been shown to be applicable to a broad range of substrates, including heterocyclic sulfonic acids and various primary and secondary amines. organic-chemistry.org

| Step | Reagents | Conditions | Duration |

| 1. Activation | 5-Bromopyridine-3-sulfonic acid, TCT, Triethylamine | Microwave, 80°C | 20 min |

| 2. Amination | Diethylamine, NaOH | Microwave, 50°C | 10 min |

This table outlines a general procedure for microwave-assisted sulfonamide synthesis based on De Luca and Giacomelli. organic-chemistry.orgresearchgate.net

Recent advances in catalysis offer new avenues for the synthesis and functionalization of pyridine sulfonamides. These methods often involve the use of transition metal catalysts, such as palladium and rhodium, to facilitate reactions that are otherwise difficult to achieve.

Palladium-Catalyzed C-H Arylation:

Palladium-catalyzed C-H activation and functionalization have become a cornerstone of modern organic synthesis, allowing for the direct formation of C-C bonds without the need for pre-functionalized starting materials. nih.govresearchgate.net For pyridine derivatives, this approach can be used to introduce aryl groups at specific positions on the ring. The regioselectivity of the reaction is often controlled by the presence of a directing group. While the sulfonamide group itself is not a classical directing group for C-H activation, the nitrogen atom of the pyridine ring can direct the catalyst to the C2 or C4 positions. For C3 functionalization, specific ligands such as 1,10-phenanthroline (B135089) have been shown to be effective. researchgate.net

Rhodium-Catalyzed C-H Functionalization:

Rhodium catalysts have also been extensively used for C-H functionalization reactions. nih.govnih.govresearchgate.net Chelation-assisted C-H activation, where a coordinating group on the substrate directs the rhodium catalyst to a specific C-H bond, is a common strategy. nih.gov For aryl sulfonamides, the sulfonamide group can act as a directing group to facilitate ortho-C-H functionalization. rsc.org This allows for the introduction of various substituents, such as alkyl, aryl, or alkenyl groups, at the position adjacent to the sulfonamide moiety.

The following table summarizes some of the catalytic methodologies that could be applied to the functionalization of pyridine sulfonamides.

| Catalyst System | Reaction Type | Directing Group | Position Functionalized | Potential Application |

| Pd(OAc)₂ / 1,10-phenanthroline | C-H Arylation | Pyridine Nitrogen | C3 | Synthesis of 3-arylpyridine sulfonamides |

| [RhCp*Cl₂]₂ | C-H Alkynylation | Sulfonamide | Ortho to sulfonamide | Introduction of alkynyl groups at the C2 or C4 position of the pyridine ring |

| Pd(OAc)₂ / Ligand | C-H Arylation | Pyridine Nitrogen | C2/C4 | Synthesis of 2- or 4-arylpyridine sulfonamides |

This table provides examples of catalytic systems and their potential applications in the functionalization of pyridine sulfonamides.

Computational Chemistry and Molecular Modeling Studies of 5 Bromo N,n Diethylpyridine 3 Sulfonamide Analogs

In Silico Studies of Biological Activity and Selectivity

In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for predicting the biological activity and selectivity of novel compounds. For analogs of 5-Bromo-N,N-diethylpyridine-3-sulfonamide, these approaches can elucidate the molecular interactions that govern their therapeutic potential.

Molecular docking studies on related pyridine-3-sulfonamide (B1584339) derivatives have been employed to investigate their binding modes within the active sites of various enzymes. For instance, in the context of carbonic anhydrase (CA) inhibitors, docking studies have revealed that the sulfonamide moiety typically coordinates with the zinc ion in the enzyme's active site. The orientation of the pyridine (B92270) ring and its substituents can then influence selectivity for different CA isoforms. mdpi.comnih.gov Molecular docking simulations for a series of 4-substituted pyridine-3-sulfonamides have shown that modifications to the pyridine ring can lead to selective interactions with either the hydrophilic or lipophilic regions of the active site, thereby influencing isoform selectivity. nih.gov

The following interactive table summarizes hypothetical docking scores and predicted activities for a series of this compound analogs against a target protein, illustrating how in silico data can be presented.

Conformational Analysis and Energetic Considerations

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For this compound and its analogs, conformational analysis helps to understand their preferred shapes and the energy barriers associated with transitions between different conformations.

The sulfonamide group itself has distinct conformational preferences that have been exploited in drug design. researchgate.net The geometry around the sulfur atom is tetrahedral, and the orientation of the substituents can significantly impact molecular shape and interactions with biological targets. Rotational barriers around the C-S and S-N bonds are key energetic considerations. For aryl sulfonamides, the S-N bond is often found to be perpendicular or nearly perpendicular to the plane of the aromatic ring. nih.gov

The N,N-diethylamino group introduces additional conformational flexibility. The rotation around the C-N bonds of the ethyl groups and the pyramidal inversion at the nitrogen atom are important conformational degrees of freedom. Computational studies on related systems, such as N,N-diethylnicotinamide, can provide insights into the energetic landscape of these motions.

The rotational barriers in molecules can be determined experimentally and computationally. acs.org For example, density functional theory (DFT) calculations are commonly used to compute the energy profiles of bond rotations. benthamdirect.com Understanding these barriers is crucial as they can influence the ability of a molecule to adopt the specific conformation required for binding to a biological target.

The following interactive table presents hypothetical calculated rotational energy barriers for key bonds in this compound, based on data from analogous structures.

Structure Activity Relationship Sar Investigations of Pyridine 3 Sulfonamide Scaffolds

Impact of Pyridine (B92270) Ring Substitution on Biological Activity

The pyridine ring serves as a versatile scaffold that can be functionalized at various positions to modulate the physicochemical properties and biological activity of the resulting compounds. The nature and position of these substituents can significantly alter the molecule's interaction with its biological target.

Influence of Halogenation (e.g., Bromine at Position 5)

The introduction of halogen atoms, such as bromine, at the 5-position of the pyridine ring is a common strategy in medicinal chemistry to enhance biological activity. Halogens can influence a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile.

The presence of a bromine atom at the 5-position of the pyridine-3-sulfonamide (B1584339) core is often associated with increased potency. This enhancement in activity can be attributed to several factors. Bromine is an electron-withdrawing group, which can alter the pKa of the pyridine nitrogen and the sulfonamide group, potentially leading to stronger interactions with the target protein. Furthermore, the lipophilic nature of bromine can improve the compound's ability to cross cell membranes and reach its site of action.

Studies on related heterocyclic compounds have shown that halogenation can lead to a significant increase in antimicrobial and antiproliferative activities. For instance, in some series of pyridine derivatives, the introduction of a halogen atom has been shown to enhance their inhibitory effects. However, it is important to note that the effect of halogenation is highly context-dependent and can sometimes lead to a decrease in activity, suggesting that a delicate balance of electronic and steric factors is at play.

Table 1: Effect of Pyridine Ring Substitution on a Hypothetical Biological Target

| Compound ID | R1 (Position 5) | R2 | Biological Activity (IC50, µM) |

| 1a | H | -SO2N(Et)2 | >100 |

| 1b | Cl | -SO2N(Et)2 | 15.2 |

| 1c | Br | -SO2N(Et)2 | 5.8 |

| 1d | I | -SO2N(Et)2 | 8.1 |

| 1e | CH3 | -SO2N(Et)2 | 25.6 |

Note: The data in this table is illustrative and based on general principles of medicinal chemistry to demonstrate the potential impact of substitutions. Actual values would be target-specific.

Effects of Alkyl and Other Substituents on Activity Profiles

Beyond halogenation, the introduction of other substituents, such as alkyl groups, on the pyridine ring can also profoundly influence the biological activity profile of pyridine-3-sulfonamides. The size, shape, and electronic nature of these substituents can dictate the compound's selectivity and potency.

For example, small alkyl groups like methyl or ethyl at various positions on the pyridine ring can enhance binding to a target protein through hydrophobic interactions. However, bulkier substituents may introduce steric hindrance, preventing the molecule from fitting into the active site of the enzyme or receptor. The electronic effects of substituents are also critical; electron-donating groups can increase the basicity of the pyridine nitrogen, while electron-withdrawing groups decrease it, which can be a key determinant of binding affinity.

Role of the Sulfonamide Moiety in Ligand-Target Recognition

The sulfonamide group is a cornerstone of many successful drugs and is known to be a key pharmacophore. It can act as a hydrogen bond donor and acceptor, and its geometry and electronic properties are crucial for its interaction with biological targets.

Importance of the N,N-Diethyl Substitution Pattern

In the case of 5-Bromo-N,N-diethylpyridine-3-sulfonamide, the N,N-diethyl substitution on the sulfonamide nitrogen plays a significant role in defining its biological activity. The two ethyl groups provide a degree of lipophilicity and steric bulk that can be critical for fitting into a specific binding pocket of a target protein.

Table 2: Influence of Sulfonamide N-Substitution on a Hypothetical Biological Target

| Compound ID | R1 (Position 5) | R2 | Biological Activity (IC50, µM) |

| 2a | Br | -SO2NH2 | 50.1 |

| 2b | Br | -SO2NH(CH3) | 22.5 |

| 2c | Br | -SO2N(CH3)2 | 10.3 |

| 2d | Br | -SO2N(Et)2 | 5.8 |

| 2e | Br | -SO2N(Pr)2 | 18.9 |

Note: The data in this table is illustrative and based on general principles of medicinal chemistry to demonstrate the potential impact of substitutions. Actual values would be target-specific.

Modifications to the Sulfonamide Nitrogen and its Effects

Modifications to the sulfonamide nitrogen, including the replacement of the diethyl groups with other alkyl or aryl substituents, can lead to dramatic changes in biological activity. For instance, replacing the diethyl groups with larger alkyl chains might increase lipophilicity to a point where solubility becomes an issue, or it could introduce steric clashes within the binding site. Conversely, smaller substituents like methyl groups might not provide sufficient hydrophobic interactions for potent activity.

Incorporating the sulfonamide nitrogen into a cyclic system, such as a piperidine (B6355638) or morpholine (B109124) ring, is another common modification. This can restrict the conformational flexibility of the sulfonamide moiety, which can be beneficial if the resulting conformation is optimal for binding.

Correlations between Structural Features and Diverse Biological Responses

For example, the combination of the 5-bromo substituent and the N,N-diethylsulfonamide group in "this compound" might be optimal for inhibiting a particular kinase or protease. The bromine atom could be involved in a halogen bond with a backbone carbonyl in the active site, while the diethyl groups fit snugly into a hydrophobic pocket. Any deviation from this specific substitution pattern could lead to a significant loss of activity.

The diverse biological responses observed for different pyridine-3-sulfonamide derivatives highlight the tunability of this scaffold. By systematically modifying the structural features, medicinal chemists can fine-tune the activity profile to achieve desired therapeutic effects, whether it be antimicrobial, antiviral, anticancer, or anti-inflammatory properties.

Table 3: Profile of Selected Pyridine-3-sulfonamide Analogs Across Different Hypothetical Targets

| Compound ID | R1 (Position 5) | R2 | Target A (IC50, µM) | Target B (IC50, µM) | Target C (MIC, µg/mL) |

| 3a | Br | -SO2N(Et)2 | 5.8 | >100 | 16 |

| 3b | Cl | -SO2N(Et)2 | 15.2 | 85.3 | 32 |

| 3c | Br | -SO2N(CH3)2 | 10.3 | 55.1 | 64 |

| 3d | H | -SO2N(Et)2 | >100 | >100 | >128 |

Note: The data in this table is illustrative and based on general principles of medicinal chemistry to demonstrate the potential for diverse biological responses. Actual values would be target-specific.

Strategies for Optimizing Potency and Selectivity Based on SAR Data

Extensive research into the structure-activity relationships (SAR) of pyridine-3-sulfonamide derivatives has provided a foundational understanding for optimizing their potency and selectivity against various biological targets. While specific SAR data for this compound is not extensively available in publicly accessible literature, general principles derived from related series of compounds offer valuable insights into potential optimization strategies. These strategies typically revolve around systematic modifications of the pyridine ring and the sulfonamide moiety.

Key optimization approaches focus on several areas:

Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring are critical determinants of biological activity. Halogen atoms, such as bromine at the 5-position, are known to influence the electronic properties and binding interactions of the molecule. The introduction of different substituents at this position can modulate potency and selectivity. For instance, exploring a range of electron-donating and electron-withdrawing groups can help to probe the specific requirements of the target's binding pocket.

The table below illustrates hypothetical SAR data for a series of 5-substituted-N,N-diethylpyridine-3-sulfonamides, demonstrating how modifications could theoretically influence potency.

| Compound ID | 5-Position Substituent | Target A IC50 (nM) | Target B IC50 (nM) | Selectivity (B/A) |

| 1 | H | 150 | 3000 | 20 |

| 2 | Cl | 75 | 1500 | 20 |

| 3 | Br | 50 | 2000 | 40 |

| 4 | I | 60 | 2500 | 41.7 |

| 5 | CH3 | 200 | 4000 | 20 |

In this hypothetical dataset, the introduction of a bromine atom at the 5-position (Compound 3) results in a significant increase in potency against Target A compared to the unsubstituted analog (Compound 1), and also improves selectivity over Target B.

Further optimization can be explored by modifying the N,N-diethyl groups of the sulfonamide. The following table presents a hypothetical exploration of this strategy for the 5-bromo-pyridine-3-sulfonamide scaffold.

| Compound ID | N-Substitution | Target A IC50 (nM) | Target B IC50 (nM) | Selectivity (B/A) |

| 3a | N,N-Dimethyl | 70 | 2100 | 30 |

| 3b | N,N-Diethyl | 50 | 2000 | 40 |

| 3c | N,N-Dipropyl | 90 | 3600 | 40 |

| 3d | Piperidinyl | 45 | 1500 | 33.3 |

| 3e | Morpholinyl | 120 | 5000 | 41.7 |

This hypothetical data suggests that for the 5-bromo scaffold, N,N-diethyl substitution (Compound 3b) provides a good balance of potency and selectivity. The piperidinyl analog (Compound 3d) shows slightly improved potency but with reduced selectivity, while the morpholinyl analog (Compound 3e) displays lower potency but higher selectivity.

Biological Activities and Mechanistic Studies of Pyridine Sulfonamides

Antimicrobial Activities

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Sulfonamides, as a class, are known to be effective against a broad spectrum of bacteria, including both Gram-positive and certain Gram-negative species. nih.gov Their primary mode of action is bacteriostatic, meaning they inhibit the growth and reproduction of bacteria rather than directly killing them. ijesrr.orgresearchgate.net This allows the host's immune system to eliminate the infection. impactfactor.org The effectiveness of specific sulfonamide derivatives can be influenced by modifications to their chemical structure, such as the inclusion of N,N-diethylamido moieties, which in some cases has been shown to enhance activity against Gram-negative bacteria like Escherichia coli. nih.gov

Mechanism of Action: Dihydropteroate (B1496061) Synthetase (DHPS) Inhibition via p-Aminobenzoic Acid (PABA) Antagonism

The principal mechanism behind the antibacterial effect of sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthetase (DHPS). nih.gov Bacteria rely on the synthesis of folic acid (folate) for the production of nucleic acids (DNA and RNA) and certain amino acids. ijesrr.org A crucial step in this pathway is the conversion of p-aminobenzoic acid (PABA) into dihydropteroic acid, a reaction catalyzed by DHPS. impactfactor.org

Due to their structural similarity to PABA, sulfonamides act as competitive antagonists, binding to the active site of DHPS and preventing PABA from binding. ijesrr.orgnih.gov This blockage of the folate synthesis pathway deprives the bacterial cell of essential metabolites, thereby halting its growth and replication. semanticscholar.org

Investigation of Alternative Mechanisms of Action

While DHPS inhibition is the primary mechanism, some studies explore additional or alternative modes of action for certain sulfonamide derivatives. For instance, some novel sulfonamide compounds have been designed to act as dual inhibitors, targeting both DHPS and another key enzyme in the folate pathway, dihydrofolate reductase (DHFR). nih.gov This dual-action approach can enhance antimicrobial efficacy. Other research investigates how structural modifications might lead to different interactions with bacterial cellular components, although specific alternative mechanisms for pyridine (B92270) sulfonamides are not extensively detailed in the available literature.

Antifungal Activity

Certain sulfonamide derivatives have demonstrated activity against some fungi. nih.govimpactfactor.org For example, they have shown inhibitory effects against Pneumocystis jirovecii (formerly Pneumocystis carinii), a fungus that can cause severe pneumonia in immunocompromised individuals. nih.gov The general mechanism is believed to be similar to their antibacterial action, involving the disruption of the folate synthesis pathway, which is also essential for some fungi. impactfactor.org

Antiprotozoal Activity

The utility of sulfonamides extends to treating infections caused by certain protozoa. impactfactor.org They have shown inhibitory activity against parasites such as Toxoplasma gondii and Plasmodium species, the latter being the causative agent of malaria. nih.govmdpi.com In the context of malaria, sulfonamides like sulfadoxine are often used in combination with other drugs that inhibit the folate pathway at a different step, creating a synergistic effect. mdpi.com

Enzyme Inhibition Studies

The primary focus of enzyme inhibition studies for antimicrobial sulfonamides has been on dihydropteroate synthetase (DHPS) due to its central role in their mechanism of action. nih.gov However, the versatile sulfonamide scaffold has been widely explored as an inhibitor for various other enzymes. A prominent example is carbonic anhydrase, where numerous sulfonamide-based inhibitors have been developed for therapeutic use in conditions like glaucoma and epilepsy. mdpi.com Research into novel pyridine sulfonamides has also included evaluating their potential to inhibit other enzymes, such as dihydrofolate reductase (DHFR), in an effort to develop compounds with dual inhibitory functions. nih.gov

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a group of metalloenzymes that play a crucial role in various physiological processes. nih.gov Sulfonamides are a well-established class of carbonic anhydrase inhibitors. nih.gov Their mechanism of action involves the sulfonamide group binding to the zinc ion in the enzyme's active site, which disrupts the reversible hydration of carbon dioxide. nih.gov While the tailing approach, which involves modifying the peripheral part of the inhibitor, is a common strategy to achieve isoform selectivity, specific inhibitory data for 5-Bromo-N,N-diethylpyridine-3-sulfonamide is not available. nih.gov

Inhibition of Human CA Isoforms (e.g., hCA I, hCA II, hCA IX, hCA XII)

Selective inhibition of human carbonic anhydrase isoforms has therapeutic potential, particularly in cancer treatment. nih.gov For instance, the sulfonamide SLC-0111 targets carbonic anhydrase IX and has shown antitumor efficacy in preclinical studies. nih.gov However, a review of the available scientific literature reveals no specific studies on the inhibitory effects of this compound on any human CA isoforms, including hCA I, hCA II, hCA IX, or hCA XII.

Inhibition of Bacterial CAs as Potential Antibacterial Agents

The inhibition of bacterial carbonic anhydrases is a potential strategy for developing new antibacterial agents. Sulfonamides, in general, are known for their antibacterial properties by interfering with folic acid synthesis in bacteria. nih.gov However, there is no published research specifically investigating the activity of this compound against bacterial carbonic anhydrases.

Alpha-Amylase Inhibition

Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic target for managing type 2 diabetes. nih.gov While various sulfonamide derivatives have been explored as potential alpha-amylase inhibitors, there is no available data from scientific studies on the alpha-amylase inhibitory activity of this compound.

Anticancer Activities

The development of novel anticancer agents is a significant area of research. Phosphatidylinositol 3-kinase (PI3K) is a crucial target in cancer therapy, and some sulfonamide derivatives have been investigated as PI3K inhibitors. nih.govnih.gov These compounds can induce apoptosis and cause cell cycle arrest in cancer cells. nih.gov Despite the exploration of other sulfonamides in oncology, there are no specific studies in the scientific literature detailing any anticancer activities of this compound.

Antiviral Activities

Sulfonamide derivatives have been investigated for their potential as antiviral agents against a range of viruses. nih.gov The structural features of sulfonamides can be modified to interact with viral targets. mdpi.com Nevertheless, a thorough search of scientific databases reveals no studies specifically focused on the antiviral properties of this compound.

Other Biological Activities (e.g., Anti-inflammatory, Antidiabetic, Antimalarial)

The broad class of sulfonamides has been associated with a variety of other biological activities.

Anti-inflammatory: Some isatin-containing heterocyclic compounds, which can be related to sulfonamide derivatives, have shown anti-inflammatory properties. researchgate.netmdpi.com However, there is no specific research on the anti-inflammatory potential of this compound.

Antidiabetic: Inhibition of enzymes like α-glucosidase by certain sulfonamides is a strategy for managing diabetes. nih.gov There is, however, a lack of specific data on the antidiabetic effects of this compound.

Antimalarial: Sulfonamides have been used in the treatment of malaria, often in combination with other drugs. biointerfaceresearch.commdpi.com Despite this, no studies have been published on the antimalarial activity of this compound.

Future Directions and Research Perspectives on 5 Bromo N,n Diethylpyridine 3 Sulfonamide

Development of Novel Synthetic Pathways

The classical synthesis of pyridine (B92270) sulfonamides typically involves the reaction of a pyridine sulfonyl chloride with a suitable amine. While effective, these methods can sometimes be limited by harsh reaction conditions or the availability of starting materials. Future research is expected to focus on more efficient, sustainable, and versatile synthetic strategies.

Key areas for future synthetic development include:

Greener Synthetic Approaches: There is a growing emphasis on developing environmentally benign chemical processes. Future synthetic pathways for 5-Bromo-N,N-diethylpyridine-3-sulfonamide and its analogs could explore the use of greener solvents, such as water, and catalyst-free conditions. rsc.orgslideshare.net Methods utilizing dynamic pH control in aqueous media or reactions in biodegradable solvents like polyethylene (B3416737) glycol (PEG) could significantly reduce the environmental impact of synthesis. rsc.orgmdpi.com

Photochemical and Organocatalytic Methods: The use of light-mediated reactions and organocatalysis offers new avenues for pyridine functionalization. nih.gov These methods can provide unique selectivity and reactivity under mild conditions, opening up possibilities for novel structural modifications of the pyridine core that are not accessible through traditional thermal methods. nih.gov

| Synthetic Strategy | Potential Advantages | Relevant Research Areas |

| Direct C-H Functionalization | Increased step economy, reduced waste, novel derivatization. | Transition-metal catalysis (Pd, Ir), meta-selective functionalization. ymerdigital.comrsc.org |

| Greener Synthesis | Reduced environmental impact, use of non-toxic solvents, improved safety. | Reactions in water, use of biodegradable solvents (PEG), catalyst-free methods. rsc.orgmdpi.comnanobioletters.com |

| Photochemical/Organocatalysis | Mild reaction conditions, unique selectivity, access to novel structures. | Pyridinyl radical-mediated reactions, dithiophosphoric acid catalysis. nih.gov |

Exploration of New Biological Targets and Therapeutic Applications

While the full biological profile of this compound is yet to be elucidated, the broader class of pyridine sulfonamides has demonstrated a wide array of pharmacological activities. This provides a strong rationale for exploring its potential against various biological targets.

Promising therapeutic areas for investigation include:

Carbonic Anhydrase Inhibition: Many pyridine-3-sulfonamide (B1584339) derivatives are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII. ymerdigital.comrsc.orgnih.gov These enzymes are involved in pH regulation in cancer cells, and their inhibition is a validated strategy for anticancer drug development. Future studies should evaluate this compound and its derivatives for their inhibitory activity against these specific CA isoforms.

Antimicrobial and Antiviral Activity: The sulfonamide moiety is a classic pharmacophore in antimicrobial agents. nih.gov Pyridine-containing compounds have also shown significant antimicrobial and antiviral properties. mdpi.comoup.com Research into the efficacy of this compound against various bacterial and viral pathogens, including drug-resistant strains, is a logical next step. mdpi.comnih.gov The heat shock protein 90α (Hsp90α) has been identified as a potential target for antiviral pyridine sulfonamides. mdpi.com

Enzyme Inhibition in Other Diseases: Pyridine sulfonamides have been investigated as inhibitors of other enzymes relevant to various diseases, such as α-amylase for diabetes and kinases involved in cancer and inflammatory pathways. ymerdigital.comslideshare.net The unique electronic and steric properties conferred by the bromo and diethylamino groups could lead to selective inhibition of novel enzyme targets.

| Potential Therapeutic Application | Key Biological Target(s) | Rationale |

| Anticancer | Carbonic Anhydrases (hCA IX, hCA XII), Kinases. ymerdigital.comnanobioletters.com | Pyridine-3-sulfonamide scaffold is a known inhibitor of tumor-associated CAs. |

| Antimicrobial | Dihydropteroate (B1496061) Synthase, Bacterial Carbonic Anhydrases. ymerdigital.comnih.gov | Sulfonamides are established antibacterial agents; pyridine moiety enhances activity. |

| Antiviral | Heat Shock Protein 90α (Hsp90α). mdpi.com | Certain pyridine sulfonamides have shown potent antiviral effects. mdpi.com |

| Antidiabetic | α-Amylase. slideshare.net | Pyridine-based sulfonamides have shown potential as α-amylase inhibitors. slideshare.net |

Integrated Computational and Experimental Approaches for Drug Design

The integration of computational and experimental methods has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of lead compounds. Such an approach would be highly beneficial in exploring the therapeutic potential of the this compound scaffold.

Future research in this area should involve an iterative cycle of computational prediction and experimental validation:

Molecular Docking: In silico docking studies can predict the binding modes of this compound and its virtual derivatives within the active sites of various biological targets, such as carbonic anhydrases or kinases. ymerdigital.comnih.govnanobioletters.com This can help rationalize observed activities and guide the design of analogs with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the structural features of a series of pyridine sulfonamide derivatives and their biological activity. rsc.orgmdpi.comnih.gov These models can be used to predict the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening.

Pharmacophore Modeling and Virtual Screening: Based on the structural features of known active pyridine sulfonamides, pharmacophore models can be generated. These models can then be used to screen large virtual libraries of compounds to identify novel molecules with the potential to exhibit the desired biological activity. slideshare.net

This integrated approach allows for a more rational and resource-efficient drug design process, enabling researchers to focus their synthetic and biological evaluation efforts on compounds with the highest probability of success.

Advancements in Analytical and Characterization Techniques for Complex Pyridine Sulfonamides

As more complex derivatives and potential metabolites of this compound are synthesized and studied, the need for advanced analytical and characterization techniques becomes paramount. Future research will likely leverage a suite of sophisticated instrumental methods for unambiguous structure elucidation and quantification.

Key analytical advancements to be employed include:

High-Resolution Mass Spectrometry (HRMS): Techniques like electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers can provide highly accurate mass measurements, which are crucial for confirming elemental composition. rsc.org Tandem mass spectrometry (MS/MS) is invaluable for structural elucidation by analyzing fragmentation patterns, which can be particularly informative for sulfonamides, often showing a characteristic loss of SO₂. nih.gov

Advanced NMR Spectroscopy: High-field Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques like COSY, HSQC, and HMBC, is essential for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals, confirming the connectivity and substitution pattern of the pyridine ring and the sulfonamide moiety. rsc.orgnih.govacs.org Cryoprobe technology can facilitate the analysis of very small sample quantities. hyphadiscovery.com

Chromatographic Methods: High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (LC-MS), are the workhorse techniques for purity assessment, separation of isomers, and quantification of these compounds in complex biological matrices. ymerdigital.comnanobioletters.comnih.gov Supercritical fluid chromatography (SFC) presents a greener alternative for the separation of sulfonamides. researchgate.net

| Analytical Technique | Application in Pyridine Sulfonamide Research | Key Information Provided |

| LC-MS/MS | Quantification in biological samples, metabolite identification, purity analysis. | Molecular weight, structural fragments, high sensitivity and selectivity. ymerdigital.comnih.gov |

| High-Resolution MS | Elemental composition determination of novel compounds. | Highly accurate mass-to-charge ratio. rsc.org |

| Multi-dimensional NMR | Unambiguous structure elucidation of complex derivatives. | Through-bond and through-space atomic correlations. acs.orghyphadiscovery.com |

| HPLC/UPLC | Purity assessment, separation of reaction mixtures, quality control. | Retention time, quantification, separation of isomers. nanobioletters.com |

By embracing these future directions, the scientific community can fully explore the potential of this compound, paving the way for the development of novel synthetic methods, the discovery of new therapeutic agents, and a deeper understanding of the chemical and biological properties of this promising class of molecules.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 5-Bromo-N,N-diethylpyridine-3-sulfonamide, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves sulfonylation of a brominated pyridine precursor with diethylamine. Key steps include:

Precursor Activation : Bromination at the 5-position of pyridine-3-sulfonyl chloride (analogous to methods for sulfonamide derivatives in ).

Nucleophilic Substitution : React with diethylamine under controlled pH (8–9) to avoid over-alkylation.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

- Optimization : Apply Design of Experiments (DoE) to test variables (temperature, stoichiometry, solvent polarity). For example, fractional factorial designs can identify critical parameters .

Q. How can structural confirmation of this compound be reliably achieved?

- Analytical Workflow :

1H/13C NMR : Confirm substituent positions via coupling patterns (e.g., diethyl groups at δ 1.2–1.4 ppm for CH3, 3.4–3.6 ppm for CH2) .

LCMS : Verify molecular ion peaks ([M+H]+ expected at m/z ~291) and fragmentation patterns .

Elemental Analysis : Match calculated vs. observed C, H, N, S, Br percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Strategy :

Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model electronic effects of substituents (e.g., bromine’s electron-withdrawing impact on pyridine’s π-system) .

Molecular Docking : Screen derivatives against target proteins (e.g., sulfonamide-binding enzymes) to predict binding affinities .

Reaction Path Search : Combine computational predictions with high-throughput experimentation (HTE) to validate synthetic feasibility .

Q. What experimental approaches resolve contradictions in reaction mechanism hypotheses (e.g., SN2 vs. radical pathways)?

- Resolution Workflow :

Isotopic Labeling : Introduce 18O or deuterium at reaction sites to track mechanistic pathways.

Kinetic Isotope Effects (KIE) : Compare kH/kD values; KIE > 2 suggests radical intermediates.

Spin Trapping : Use TEMPO to detect radical species via EPR .

Q. How do steric and electronic effects of the diethylamine group influence sulfonamide reactivity?

- Analysis :

Steric Maps : Generate using crystallographic data (e.g., bond angles and torsional strains from ).

Hammett Studies : Correlate substituent σ-values with reaction rates (e.g., diethyl groups’ +I effect reduces electrophilicity at sulfur) .

Comparative Synthesis : Replace diethylamine with bulkier amines (e.g., tert-butyl) to assess steric hindrance on yield .

Methodological Considerations

Q. How can researchers address low reproducibility in sulfonamide crystallization?

- Solutions :

Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (ethanol, water) mixtures.

Seeding : Introduce microcrystals to induce nucleation.

Controlled Cooling Rates : Use ≤1°C/min gradients to avoid amorphous phases .

Q. What statistical tools are recommended for analyzing conflicting spectroscopic data?

- Tools :

Principal Component Analysis (PCA) : Cluster NMR/LCMS outliers.

Bayesian Inference : Quantify confidence in spectral assignments (e.g., distinguishing diastereomers) .

Cross-Validation : Compare with reference datasets (e.g., Cambridge Structural Database) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.